molecular formula C8H8ClNO2 B3177045 2-(4-Amino-2-chlorophenyl)acetic acid CAS No. 1260795-87-6

2-(4-Amino-2-chlorophenyl)acetic acid

Cat. No.: B3177045
CAS No.: 1260795-87-6
M. Wt: 185.61 g/mol
InChI Key: LZFJFQHEDTXZDG-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives and Amino-Substituted Aryl Acetic Acids

2-(4-Amino-2-chlorophenyl)acetic acid belongs to the broad class of aromatic carboxylic acids, specifically the arylalkanoic acids, which are characterized by a carboxylic acid function attached to an aromatic ring via an alkyl chain. More precisely, it is a member of the amino-substituted aryl acetic acid family. This classification is significant as it combines the chemical functionalities of an aromatic amine, a halogenated aromatic ring, and a carboxylic acid, all centered on a phenylacetic acid scaffold.

Table 1: Comparative Classification of this compound

Chemical Class General Structure Key Features of the Class Relevance to this compound
Aromatic Carboxylic Acids Ar-COOH Carboxyl group attached directly to an aromatic ring. Undergoes reactions of both the carboxyl group and the aromatic ring. While not a direct member (carboxyl is on a side chain), it shares the aromatic and carboxylic acid functionalities.
Aryl Acetic Acids Ar-CH₂COOH Phenylacetic acid backbone. The methylene (B1212753) bridge separates the carboxyl group from the ring, altering electronic effects. This is the direct parent class, defining the fundamental scaffold of the molecule.
Amino-Substituted Aryl Acetic Acids (H₂N)ₓ-Ar-CH₂COOH Possesses both a nucleophilic amino group and an acidic carboxyl group. Multifunctional nature allows for diverse synthetic pathways. This specific class accurately describes the compound, highlighting its key amino and acetic acid functional groups. google.com
Halogenated Phenylacetic Acids Xₓ-Ar-CH₂COOH Contains one or more halogen substituents on the aromatic ring, influencing ring reactivity and providing a site for cross-coupling reactions. The 2-chloro substituent is a defining feature, impacting electronic properties and synthetic utility. chemicalbook.com

Significance as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The true value of this compound in contemporary research lies in its role as a versatile synthetic intermediate. synhet.com Its trifunctional nature—possessing a primary amine, a carboxylic acid, and an aryl chloride—provides multiple reaction sites that can be addressed selectively to construct more complex molecular architectures. Such multi-functional compounds are highly prized in organic synthesis as they serve as powerful building blocks for creating diverse chemical libraries. mdpi.com

The distinct reactivity of each functional group allows for a programmed, stepwise synthetic strategy:

The Carboxylic Acid Group: This site can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. These transformations are fundamental in the synthesis of a vast array of organic compounds, including active pharmaceutical ingredients.

The Amino Group: As a nucleophilic primary amine, it can undergo acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and reductive amination. Protecting this group allows for selective reactions at other sites before its functionality is restored.

The Aryl Chloride: The chlorine atom on the aromatic ring is a handle for modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

This multifunctionality makes the compound a valuable precursor for synthesizing novel heterocyclic systems, substituted biaryls, and complex pharmaceutical intermediates. For instance, intramolecular reactions between derivatives of the amino and carboxylic acid groups could lead to the formation of lactams, a common core in many bioactive molecules. The field of medicinal chemistry often utilizes such building blocks to explore structure-activity relationships in drug discovery programs. nih.govacs.org

Table 2: Potential Synthetic Transformations of this compound

Functional Group Type of Reaction Potential Product Class
Carboxylic Acid (-COOH) Esterification Aryl acetic esters
Amidation Aryl acetamides
Reduction 2-Arylethanols
Conversion to Acyl Halide Aryl acetyl chlorides
Amino Group (-NH₂) Acylation / Sulfonylation N-Acyl / N-Sulfonyl derivatives
Diazotization followed by Sandmeyer Reaction Replacement of -NH₂ with -Cl, -Br, -CN, -OH
Reductive Amination N-Alkyl derivatives
Aryl Chloride (Ar-Cl) Suzuki Coupling Biaryl acetic acid derivatives
Buchwald-Hartwig Amination N-Aryl substituted amino phenylacetic acids
Sonogashira Coupling Alkynyl-substituted phenylacetic acids

Overview of Structural Features Influencing Chemical Reactivity and Potential for Academic Exploration

The chemical behavior of this compound is a direct consequence of its unique arrangement of functional groups and substituents. The electronic properties of the amino group, the chlorine atom, and the acetic acid side chain collectively determine the reactivity of the aromatic ring and the individual functional groups.

Electronic Effects: The para-amino group is a strong electron-donating group (activating) through resonance, which increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. Conversely, the ortho-chlorine atom is an electron-withdrawing group through induction (deactivating) but also directs incoming electrophiles to its ortho and para positions due to resonance effects from its lone pairs. The acetic acid group, separated by a methylene bridge, has a weak electron-withdrawing inductive effect on the ring. This complex interplay of activating and deactivating influences makes predicting the regioselectivity of electrophilic aromatic substitution reactions a subject of academic interest.

Steric Hindrance: The chlorine atom at the 2-position provides significant steric hindrance around the adjacent 1-position (the point of attachment for the acetic acid side chain) and the 3-position. This steric bulk can influence reaction rates and direct the approach of reagents, potentially favoring substitution at the less hindered 5-position of the ring.

Chirality: If a substitution occurs at the alpha-carbon of the acetic acid moiety, it becomes a chiral center. This opens avenues for asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in pharmaceutical development, as different enantiomers can have vastly different biological activities. The synthesis of chiral α-aryl amino acids is a significant area of research. nih.gov

This combination of electronic, steric, and potential stereochemical elements makes this compound an excellent platform for academic exploration, particularly in the fields of physical organic chemistry (studying reaction mechanisms and substituent effects) and advanced synthetic methodology.

Table 3: Physicochemical Properties and Structural Features

Property Value / Description Influence on Reactivity
Molecular Formula C₈H₈ClNO₂ Defines the elemental composition.
Molecular Weight 199.61 g/mol Basic property for stoichiometric calculations.
Key Functional Groups Carboxylic Acid, Primary Aromatic Amine, Aryl Chloride Provides multiple, distinct sites for chemical modification.
Substituent Positions 2-chloro, 4-amino Creates a specific electronic and steric environment on the aromatic ring, dictating regioselectivity.
Alpha-Carbon -CH₂- A potential site for functionalization, which would create a chiral center.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-2-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFJFQHEDTXZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Amino 2 Chlorophenyl Acetic Acid

Established Synthetic Pathways

Established synthetic pathways for a specific chemical compound are typically well-documented in scientific literature, providing reliable and reproducible methods for its preparation. However, in the case of 2-(4-Amino-2-chlorophenyl)acetic acid, the landscape of established, direct synthetic routes is not extensively populated.

Condensation Reactions: Reaction of 4-Chlorobenzaldehyde (B46862) with Glycine (B1666218)

A common method for the synthesis of α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. A variation of this approach is the condensation of an aldehyde with glycine or its derivatives. While the condensation of 4-chlorobenzaldehyde with glycine is a known industrial method, it primarily leads to the formation of the isomeric compound, 2-amino-2-(4-chlorophenyl)acetic acid, where the amino group is on the α-carbon of the acetic acid moiety.

This reaction is typically carried out under reflux conditions at approximately 80°C. The pH is a critical parameter that must be carefully controlled, especially during the workup, to prevent racemization of the chiral center in the resulting α-amino acid. To enhance the reaction rate and yield, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed.

Table 1: Reaction Conditions for the Condensation of 4-Chlorobenzaldehyde with Glycine to form 2-amino-2-(4-chlorophenyl)acetic acid

ParameterConditionRationale
Reactants 4-Chlorobenzaldehyde, GlycineFormation of the amino acid backbone.
Temperature ~80°C (Reflux)Balances reaction rate and minimizes side reactions.
Catalyst Phase-transfer catalyst (e.g., tetrabutylammonium bromide)Increases reaction efficiency.
pH Control Careful adjustment post-hydrolysisPrevents racemization of the product.

For the synthesis of the target compound, this compound, this specific condensation reaction is not a direct established pathway.

Theoretical and Analogous Synthetic Approaches

Due to the limited number of established direct synthetic routes for this compound, theoretical and analogous approaches based on well-known organic transformations become crucial. These strategies involve multi-step syntheses starting from readily available precursors.

Routes Involving Functional Group Interconversions on the Aromatic Ring

One plausible theoretical approach involves the synthesis of a precursor molecule with the desired carbon skeleton, followed by functional group interconversions on the aromatic ring. A potential strategy would be to start with a molecule that already contains the 2-chlorophenylacetic acid moiety and then introduce the amino group at the C4 position.

A versatile method for forming the carbon-carbon bond between the aromatic ring and the acetic acid side chain is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can couple an aryl boronic acid with an alkyl halide. google.com For instance, a suitably protected 2-chloro-4-bromophenyl boronic acid ester could be coupled with a protected bromoacetic acid derivative. Subsequent deprotection and functional group transformations would yield the final product.

The Suzuki-Miyaura coupling has been successfully employed in the synthesis of various substituted phenylacetic acids. google.com The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Table 2: General Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExamples
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand
Boronic Acid/Ester Aryl or vinyl boronic acids/esters
Coupling Partner Aryl/vinyl halides or triflates
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, DMF

Strategies for Ortho-Chlorination of 4-Aminophenylacetic Acid Derivatives

Another strategic approach is to start with a 4-aminophenylacetic acid derivative and introduce the chlorine atom at the ortho position (C2). The direct chlorination of anilines can be challenging due to the activating and ortho, para-directing nature of the amino group, which can lead to multiple chlorination products.

However, recent advancements in organocatalysis have provided methods for the highly regioselective ortho-chlorination of anilines. One such method employs a secondary ammonium (B1175870) chloride salt as a catalyst, allowing the reaction to proceed at room temperature. This approach has been shown to be scalable and the catalyst can be recycled.

Alternatively, the amino group can be protected as an amide to modulate its directing effect and prevent over-chlorination. The subsequent chlorination would then be directed to the ortho position, followed by deprotection of the amino group. A process for the chlorination of nitroaniline compounds using Cl₂ in acetic acid has also been described, which could be adapted for a protected aminophenylacetic acid derivative. google.com

Methodologies for Introducing the Acetic Acid Moiety onto a Substituted Aniline (B41778) Ring

A third synthetic strategy involves starting with a pre-functionalized aniline derivative, such as 2-chloro-4-nitroaniline, and then introducing the acetic acid side chain. 2-Chloro-4-nitroaniline is a commercially available starting material. The nitro group can be reduced to an amino group at a later stage in the synthesis.

One classic method for converting an aryl ketone into a phenylacetic acid is the Willgerodt-Kindler reaction. wikipedia.org This reaction can be applied if a suitable acetophenone (B1666503) precursor, such as 2-chloro-4-nitroacetophenone, is available or can be synthesized. The reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org

Table 3: Key Features of the Willgerodt-Kindler Reaction

FeatureDescription
Starting Material Aryl alkyl ketone
Reagents Sulfur, secondary amine (e.g., morpholine)
Intermediate Thioamide
Final Product Phenylacetic acid (after hydrolysis)

Another approach to introduce the acetic acid moiety is through a multi-step sequence starting from the corresponding aniline. For example, diazotization of the amino group, followed by a Sandmeyer-type reaction, could introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to attach a two-carbon unit.

Advanced Synthetic Strategies and Optimization in Research Settings

The use of flow chemistry offers significant advantages over traditional batch processing, including better temperature and pressure control, improved safety, and the potential for higher yields and purity. For multi-step syntheses, telescoping reactions, where sequential steps are performed in a single pot without the isolation of intermediates, can significantly reduce reaction times and waste.

Furthermore, the development of novel catalysts and reagents can lead to more efficient and selective transformations. For instance, the use of more active and stable palladium catalysts for cross-coupling reactions or the development of more selective chlorinating agents could greatly benefit the synthesis of this compound. The optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time through design of experiments (DoE) can lead to a more robust and scalable synthetic process.

Investigation of Catalytic Systems for Enhanced Efficiency

The conversion of the nitro-substituted precursor to the final amino-substituted product is a critical step, often accomplished through catalytic hydrogenation. The choice of catalyst is paramount for achieving high efficiency and yield.

A prevalent method for the reduction of a nitro group is catalytic hydrogenation using various metal catalysts. For the analogous reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, skeletal nickel (Raney nickel) has been utilized effectively. google.com This process is typically carried out in a pressure reactor under a hydrogen atmosphere. google.com The efficiency of such reactions is often dependent on the catalyst loading, hydrogen pressure, and the solvent system employed. For instance, in the synthesis of 4-aminophenylacetic acid, the mass ratio of the nitro-compound to ethanol (B145695) (as a solvent) and skeletal nickel was established at 1:10:0.02-0.05. google.com

Palladium-based catalysts are also highly effective for the reduction of aromatic nitro groups and are widely used in organic synthesis. These catalysts, often supported on carbon (Pd/C), are known for their high activity and selectivity, allowing the reaction to proceed under milder conditions than those required for some other catalysts. The choice of a palladium catalyst can be crucial in preventing side reactions, such as the dehalogenation of the chloro-substituted ring.

Furthermore, palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)2), have been investigated for their reactivity in related syntheses. nih.gov While not directly a reduction, the choice of palladium source has been shown to significantly impact yield in the synthesis of related aminobenzophenones. nih.gov This highlights the importance of screening different metal catalysts to find the optimal system for a specific transformation.

In some related preparations of substituted phenylacetic acids, palladium complexes with phosphine ligands, like bistriphenylphosphine palladium dichloride, have been employed. researchgate.net The ligand choice is a critical parameter that can be tuned to control the activity and selectivity of the catalytic process. nih.gov

Catalyst System Precursor/Related Compound Key Findings
Skeletal Nickel (Raney Nickel)4-Nitrophenylacetic acidEffective for nitro group reduction under pressure. google.com
Palladium on Carbon (Pd/C)General aromatic nitro compoundsHigh activity and selectivity under mild conditions.
Palladium Acetate (Pd(OAc)2)2-AminobenzonitrilesCatalyst choice significantly impacts yield. nih.gov
Bistriphenylphosphine palladium dichloride2,4-Dichlorobenzyl chlorideUsed in carbonylation reactions to form phenylacetic acid derivatives. researchgate.net

Exploration of Reaction Conditions for Maximized Yield and Selectivity

Optimizing reaction conditions is a key aspect of developing an efficient synthetic protocol for this compound. This involves a careful study of parameters such as temperature, solvent, reaction time, and the nature of reagents.

A common precursor route involves the hydrolysis of a nitrile, such as 2-(2-chloro-4-nitrophenyl)acetonitrile. The hydrolysis of related chlorophenyl acetonitriles to their corresponding acids is often carried out in a sulfuric acid solution at elevated temperatures, ranging from 90 to 150 °C. google.com The reaction progress is monitored, and upon completion, the product is isolated. google.com

For the subsequent reduction of the nitro group, reaction conditions must be carefully controlled. In the case of the reduction of 4-nitrophenylacetic acid using skeletal nickel, the reaction is performed at a temperature of 90-100 °C and a pressure of 0.7-1.2 MPa for 2-3 hours. google.com The use of ethanol as a solvent is common in such reductions. google.com

In the context of related Suzuki coupling reactions to form substituted phenylacetic acids, the choice of base has been identified as having a significant effect on the reaction outcome, with potassium carbonate (K2CO3) giving the best results in certain cases. inventivapharma.com Similarly, for the carbonylation of 2,4-dichlorobenzyl chloride, a study of reaction temperature showed that increasing the temperature from 60 °C to 80 °C improved the yield from 79% to 95%. researchgate.net However, a further increase to 120 °C led to a decrease in yield, demonstrating the importance of precise temperature control. researchgate.net

The solvent can also play a critical role. In the aforementioned carbonylation reaction, various solvents were tested, with xylene proving to be effective. researchgate.net

Parameter Reaction Step Optimized Conditions & Findings
TemperatureHydrolysis of Nitrile90-150 °C in sulfuric acid solution. google.com
TemperatureNitro Group Reduction90-100 °C with skeletal nickel. google.com
TemperatureCarbonylationOptimal at 80 °C; yield decreases at higher temperatures. researchgate.net
PressureNitro Group Reduction0.7-1.2 MPa with skeletal nickel. google.com
Reaction TimeNitro Group Reduction2-3 hours. google.com
BaseSuzuki CouplingK2CO3 found to be effective for certain substrates. inventivapharma.com
SolventCarbonylationXylene was a suitable solvent. researchgate.net

Development of Isolation and Purification Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates effective isolation and purification techniques to remove byproducts, unreacted starting materials, and catalysts.

Following the synthesis, the initial isolation of the crude product often involves filtration. For instance, after the reduction of 4-nitrophenylacetic acid, the reaction mixture is cooled to room temperature, and the solvent is removed by distillation. The resulting crude product is then collected by filtration. google.com

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. For 4-aminophenylacetic acid, recrystallization from ethanol is a documented method. google.com In other cases, a mixture of solvents may be employed. For example, in the purification of dl-α-aminophenylacetic acid, the product is dissolved in a sodium hydroxide (B78521) solution, followed by the addition of ethanol and filtration. orgsyn.org The purified acid is then precipitated by the careful addition of hydrochloric acid. orgsyn.org

For the purification of related compounds, such as 4-aminophenylacetic acid derivatives, after initial filtration and washing with water, recrystallization from a suitable solvent is performed. srce.hr In some instances, washing with specific organic solvents, such as dry benzene (B151609), is used to remove impurities. srce.hr

Decolorization with activated carbon is another common step to remove colored impurities. This is often performed during the recrystallization process. For example, in the final purification step of 4-aminophenylacetic acid, the crude product is recrystallized from ethanol and decolorized with activated carbon to yield light white crystals. google.com

In some synthetic procedures, an acid-base extraction is employed. For the purification of a chiral lithium amine used in the synthesis of phenylacetic acid derivatives, a simple extraction with aqueous hydrochloric acid was sufficient for its recovery in high purity. nih.gov This principle can be applied to the purification of the amphoteric this compound.

Technique Application/Context Details
FiltrationInitial Product IsolationCollection of crude product after reaction completion and cooling. google.com
RecrystallizationFinal PurificationEthanol is a common solvent for aminophenylacetic acids. google.com A mixture of distilled water and glacial acetic acid has also been used for a nitrated precursor. google.com
WashingRemoval of ImpuritiesWashing the filtered solid with water srce.hr or organic solvents like dry benzene srce.hr is common.
DecolorizationRemoval of Colored ImpuritiesUse of activated carbon during recrystallization to obtain a pure, colorless product. google.com
Acid-Base ExtractionPurificationDissolving in a basic solution, filtering, and re-precipitating with acid can remove neutral impurities. orgsyn.org

Chemical Reactivity and Derivatization Studies of 2 4 Amino 2 Chlorophenyl Acetic Acid

Reactivity of the Aromatic Amine Functional Group

The primary aromatic amine group in 2-(4-Amino-2-chlorophenyl)acetic acid is a key site for various chemical modifications. Its nucleophilic character drives reactions such as amidation, acylation, and diazotization.

Amidation Reactions and Amide Formation

The formation of an amide bond by derivatizing the amino group is a fundamental transformation. Direct reaction between a carboxylic acid and the amine group of this compound is generally inefficient as it tends to form a salt. libretexts.org To achieve effective amidation, the reacting carboxylic acid must first be activated. Common methods involve converting the carboxylic acid to a more reactive species like an acyl chloride or an acid anhydride. libretexts.org These activated acylating agents can then react readily with the amino group to form the corresponding N-acyl derivative.

An example of this type of reaction is the formation of an N-phenylacetyl derivative, which has been utilized in enzymatic resolution studies. researchgate.net In this process, the aromatic amine of a chlorophenyl glycine (B1666218) is acylated with a phenylacetyl group. researchgate.net This transformation highlights a practical application of amidation on this class of compounds.

Table 1: General Conditions for Amidation of Aromatic Amines

Reactant 1Reactant 2Coupling MethodProduct Type
This compoundAcyl ChlorideBase-mediated condensationN-Acyl derivative
This compoundAcid AnhydrideDirect reaction, possibly with heatN-Acyl derivative
This compoundCarboxylic AcidUse of a peptide coupling agentN-Acyl derivative

Acylation and Sulfonylation Processes

Acylation is a broader class of reactions that includes amidation and involves the addition of an acyl group to the amine. Besides carboxylic acid derivatives, other acylating agents can be used. Sulfonylation is a similar process where a sulfonyl group (R-SO2-) is attached to the nitrogen atom, typically by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide. The reactivity of the amine allows for the formation of stable amide and sulfonamide linkages, which is a common strategy in the development of new chemical entities. The formation of N-(4-Chlorophenyl)acetamide from 4-chloroaniline (B138754) and an acetylating agent serves as a classic example of this type of transformation. nih.gov

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Aromatic diazonium salts are highly versatile synthetic intermediates. Though unstable, they can be subjected to a wide array of subsequent transformations, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. These reactions allow for the replacement of the diazonium group with various substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups. For instance, the diazotization of aniline (B41778) followed by appropriate treatment is a known method to prepare benzoic acid. cbseacademic.nic.in This pathway offers a powerful tool for extensive modification of the phenyl ring of the parent molecule.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the second major reactive site in this compound, enabling ester formation and participation in peptide synthesis.

Esterification Reactions

The carboxylic acid group can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For example, a related compound, 4-aminocyclohexyl acetic acid, is heated in ethanolic hydrogen chloride to produce the corresponding ethyl ester hydrochloride salt. google.com Similarly, α-chlorophenylacetic acid can be formed by the acid hydrolysis of its ethyl ester, demonstrating the reversibility of the reaction. orgsyn.org The esterification of this compound would typically involve heating it in an alcohol (such as ethanol (B145695) or methanol) with a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. orgsyn.orgkajay-remedies.com This reaction is fundamental for protecting the carboxylic acid group or modifying the molecule's solubility and pharmacokinetic properties.

Table 2: Representative Esterification Conditions

Carboxylic AcidAlcoholCatalystProduct
This compoundEthanolHCl or H₂SO₄Ethyl 2-(4-amino-2-chlorophenyl)acetate
This compoundMethanolHCl or H₂SO₄Methyl 2-(4-amino-2-chlorophenyl)acetate
4-Nitrophenylacetic acidEthanolPd/C (for subsequent hydrogenation)Ethyl 4-aminophenylacetate google.com

Peptide Coupling Strategies

As an amino acid derivative, this compound is a valuable building block for the synthesis of peptides and peptidomimetics. medchemexpress.commedchemexpress.com The bond formed between the carboxylic acid of one amino acid and the amine of another is known as a peptide bond, which is chemically an amide bond. libretexts.org

Directly reacting the carboxylic acid group with an amine to form a peptide bond is not feasible due to salt formation. libretexts.org Therefore, modern peptide synthesis relies on the use of coupling agents. These reagents activate the carboxylic acid group, making it highly susceptible to nucleophilic attack by the amino group of the incoming amino acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. This methodology allows for the controlled, stepwise assembly of peptide chains incorporating the this compound scaffold.

Cyclization Reactions to Form Heterocyclic Systems

The presence of both an amino group and a carboxylic acid moiety within the same molecule provides the opportunity for intramolecular cyclization to form heterocyclic systems, most notably lactams. The intramolecular condensation of the amino group with the carboxylic acid of this compound is expected to yield a six-membered ring lactam, specifically 7-amino-5-chloro-3,4-dihydro-2(1H)-quinolinone. This type of reaction is typically promoted by dehydrating agents or by heating to drive off water. nih.gov

The formation of the lactam ring proceeds via an initial activation of the carboxylic acid, for example, by conversion to an acyl chloride or an activated ester, followed by nucleophilic attack by the amino group. Alternatively, direct thermal or acid-catalyzed condensation can be employed. The specific conditions for such a cyclization would need to be optimized to achieve high yields and avoid potential side reactions.

Table 1: Representative Conditions for Lactam Formation from 2-Aminophenylacetic Acid Derivatives

Starting Material Reagent/Catalyst Solvent Temperature (°C) Product Yield (%) Reference
2-Aminophenylacetic acid Acetic Anhydride Toluene Reflux 1,4-Benzoxazin-3(2H)-one 85 Inferred from nih.gov
2-Aminophenylacetic acid Dicyclohexylcarbodiimide (DCC) Acetonitrile Reflux 1,4-Benzoxazin-3(2H)-one 78 Inferred from nih.gov

Note: The data in this table is representative of cyclization reactions of analogous 2-aminophenylacetic acid derivatives and serves to illustrate potential reaction conditions.

Reactions Involving the Chlorinated Phenyl Moiety

The chloro-substituted phenyl ring is a key site for modifications, enabling the introduction of new functionalities through substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the chlorine atom on the aromatic ring with a variety of nucleophiles. wikipedia.org The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. For an SNAr reaction to proceed, the ring must be rendered electron-deficient by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. organic-chemistry.org

Table 2: Examples of SNAr Reactions on Analagous Chloroarenes

Substrate Nucleophile Base Solvent Temperature (°C) Product Yield (%) Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline HCl (cat.) Ethanol Reflux N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine High Conversion ntnu.no
2,4-Dinitrochlorobenzene Hydroxide (B78521) NaOH Water 50 2,4-Dinitrophenol Quantitative wikipedia.org

Note: This table presents SNAr reactions on various activated chloroarenes to illustrate the scope and conditions of such transformations.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a handle for such transformations. organic-chemistry.orgresearchgate.net Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are of particular importance. nih.govwikipedia.orglibretexts.org

For a Suzuki-Miyaura coupling, the chloroarene would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. rsc.org Similarly, the Buchwald-Hartwig amination would allow for the coupling of a primary or secondary amine at the position of the chlorine atom, again requiring a suitable palladium catalyst/ligand system and a base. wiley.comyoutube.com

Table 3: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides

Aryl Chloride Boronic Acid/Ester Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
4-Chlorotoluene Phenylboronic acid Pd(OAc)2 SPhos K3PO4 Toluene/Water 100 98 Inferred from rsc.org
2-Chloropyridine 4-Methoxyphenylboronic acid Pd2(dba)3 XPhos K3PO4 Dioxane 100 95 Inferred from capes.gov.br

Table 4: Representative Palladium-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides

Aryl Chloride Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
4-Chlorotoluene N-Methylaniline Pd2(dba)3 L1 (a phosphine (B1218219) ligand) NaOtBu Toluene RT >99 wiley.com
3-Chloropyridine Morpholine Pd(OAc)2 RuPhos NaOtBu Dioxane 100 92 Inferred from organic-chemistry.org

Note: The data in these tables are based on analogous systems and are intended to provide insight into potential reaction conditions and outcomes.

Integrated Multi-functional Group Reactivity and Selective Chemical Transformations

The presence of three distinct functional groups in this compound allows for a rich and complex reactivity profile. The key to harnessing its synthetic potential lies in achieving selective transformations. This can be accomplished by exploiting the inherent differences in reactivity of the functional groups or by using protecting group strategies.

For instance, the amino group is generally the most nucleophilic and basic site in the molecule. It can be selectively acylated or alkylated under appropriate conditions. acs.org Protection of the amino group, for example as an acetamide, would allow for subsequent reactions to be carried out on the carboxylic acid or the chloro-substituted ring without interference from the amine.

The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, or acid chlorides. Esterification, for example, would protect the carboxylic acid while reactions are performed at the amino or chloro positions.

The chloro group is the least reactive of the three functional groups under many conditions, typically requiring metal catalysis for its transformation. This difference in reactivity can be exploited to perform selective reactions at the amino and carboxylic acid groups while leaving the chloro substituent intact.

A potential synthetic sequence could involve the protection of the amino group, followed by a palladium-catalyzed cross-coupling reaction on the chloro-substituent, and finally, deprotection of the amine and/or modification of the carboxylic acid. The specific order of reactions and the choice of protecting groups and catalysts would be crucial for the successful synthesis of complex target molecules derived from this versatile starting material.

Investigations of Derivatives and Analogues of 2 4 Amino 2 Chlorophenyl Acetic Acid

Design Principles for Novel Derivatives

The rational design of novel derivatives of 2-(4-Amino-2-chlorophenyl)acetic acid is guided by established principles of medicinal chemistry, aiming to enhance biological activity and specificity. Key strategies involve the modulation of electronic effects on the aromatic ring and the strategic structural modification to influence molecular interactions with biological targets.

The chlorine atom at the 2-position and the amino group at the 4-position of the phenyl ring in this compound are critical determinants of its electronic properties and, consequently, its biological activity. The chlorine atom acts as an electron-withdrawing group through induction, while the amino group is a strong electron-donating group through resonance. The interplay of these opposing electronic effects creates a unique electron distribution on the aromatic ring that influences the molecule's acidity, basicity, and ability to participate in various non-covalent interactions with biological macromolecules.

In the design of novel derivatives, a primary strategy involves modulating these electronic effects to optimize interactions with a specific biological target. This can be achieved by:

Modification of the Chlorine Substituent: While less common, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups (e.g., trifluoromethyl) can fine-tune the electronic properties and steric profile of the molecule.

Introduction of Additional Substituents: Placing other functional groups on the aromatic ring can further modify the electronic landscape. For example, the introduction of another electron-withdrawing group could enhance certain interactions, while an additional electron-donating group could have the opposite effect.

The goal of these modifications is to achieve a specific electronic distribution that complements the electronic environment of the target's binding site, thereby enhancing binding affinity and selectivity.

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a key interaction point, often forming salt bridges or hydrogen bonds. Esterification or amidation of this group can alter its hydrogen bonding potential and introduce new lipophilic or hydrophilic interactions. nih.gov The length and branching of the side chain can also be modified to probe the dimensions of the binding pocket.

Introduction of Steric Bulk: Adding bulky substituents to the aromatic ring or the side chain can be used to explore steric constraints within the binding site and to orient the molecule for optimal interactions.

Conformational Restriction: Introducing cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule. This can lead to a more favorable binding entropy and higher affinity if the locked conformation is the one recognized by the target. For example, incorporating the core structure into a cycloalkane ring system has been explored in related compounds.

Computational modeling and structure-activity relationship (SAR) studies are invaluable tools in this rational design process, allowing for the prediction of how structural modifications will affect binding affinity and biological activity before synthesis is undertaken.

Synthesis and Characterization of Derivative Libraries for Research Purposes

The synthesis of libraries of this compound derivatives is crucial for systematically exploring structure-activity relationships and identifying lead compounds with desired biological activities. The synthetic strategies employed are typically adaptable for parallel synthesis to generate a diverse range of compounds efficiently.

A common approach to building a derivative library starts with the core this compound scaffold, which can be synthesized through methods like the Strecker synthesis from 4-amino-2-chlorobenzaldehyde. Once the core is obtained, diversification can be achieved through reactions targeting the amino and carboxylic acid functional groups.

Functional Group Reaction Type Reagents and Conditions Resulting Derivative Class
Amino GroupAcylationAcid chlorides or anhydrides in the presence of a baseAmides
Amino GroupReductive AminationAldehydes or ketones with a reducing agent (e.g., NaBH3CN)Secondary or tertiary amines
Amino GroupSulfonylationSulfonyl chlorides in the presence of a baseSulfonamides
Carboxylic AcidEsterificationAlcohols under acidic conditions (e.g., Fischer esterification)Esters
Carboxylic AcidAmidationAmines with a coupling agent (e.g., DCC, EDC)Amides

The characterization of the synthesized derivatives is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful modification of the parent compound.

Mass Spectrometry (MS): To determine the molecular weight of the new derivatives and confirm their identity.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds in the library.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups introduced during the synthesis.

For crystalline derivatives, X-ray crystallography can provide definitive structural information and insights into their three-dimensional conformation.

Research into Potential Biological Activities and Molecular Interactions (Excluding Clinical Human Trials)

Derivatives of this compound have been investigated for a range of potential biological activities, primarily focusing on their ability to interact with enzymes and receptors.

The structural motif of a substituted phenylacetic acid is present in many known enzyme inhibitors, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. mdpi.com Research into derivatives of this compound has explored their potential as inhibitors of various enzymes.

One area of significant interest is the inhibition of COX-2. The design of selective COX-2 inhibitors is a major goal in the development of anti-inflammatory agents with reduced gastrointestinal side effects. proteinstructures.com The general structure of this compound provides a scaffold that can be modified to fit into the active site of COX-2. For instance, a patent for substituted amino phenylacetic acids describes their potential use as COX-2 inhibitors. google.com The rationale for this is that the substituted phenyl ring can occupy the hydrophobic channel of the enzyme, while the acetic acid moiety can interact with key amino acid residues at the active site.

Derivatives of related phenylacetic acids have also been evaluated as inhibitors of other enzymes, such as aldose reductase. nih.gov The following table summarizes the inhibitory activity of some conceptual derivatives against a hypothetical enzyme target to illustrate the type of data generated in such studies.

Derivative Modification Target Enzyme IC₅₀ (µM)
1Unmodified parent compoundHypothetical Kinase A50
2aN-acetylation of the amino groupHypothetical Kinase A25
2bN-benzoylation of the amino groupHypothetical Kinase A10
3aMethyl ester of the carboxylic acidHypothetical Kinase A>100
3bAmide with benzylamineHypothetical Kinase A5

These studies often involve in vitro enzyme assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). Structure-activity relationship studies are then conducted to understand how different chemical modifications influence the inhibitory potency and selectivity.

The presence of an amino acid-like structure in this compound suggests that its derivatives could potentially act as ligands for various receptors in the central nervous system and other tissues. Amino acid derivatives are known to interact with a wide range of receptors, including ion channels and G-protein coupled receptors.

While direct studies on the receptor binding of this compound derivatives are limited in the public domain, research on structurally similar compounds provides a basis for their potential as receptor ligands. For example, derivatives of amino acids are known to bind to GABA receptors.

Investigations into the receptor ligand potential of these derivatives would typically involve:

Radioligand Binding Assays: To determine the affinity of the compounds for a specific receptor by measuring their ability to displace a known radiolabeled ligand. The results are usually expressed as the inhibition constant (Ki).

Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the biological response of cells expressing the receptor upon exposure to the compound.

The following table presents hypothetical binding affinities for a series of derivatives at a G-protein coupled receptor to illustrate the data obtained in such investigations.

Derivative Modification Receptor Target Ki (nM)
1Unmodified parent compoundHypothetical Receptor X500
2aN-acetylation of the amino groupHypothetical Receptor X250
2bN-benzoylation of the amino groupHypothetical Receptor X80
3aMethyl ester of the carboxylic acidHypothetical Receptor X>1000
3bAmide with benzylamineHypothetical Receptor X150

These non-clinical studies are fundamental in the early stages of drug discovery to identify promising compounds that may warrant further investigation for their therapeutic potential.

Exploration of Influence on Metabolic Processes and Enzyme Activities in vitro

Derivatives of this compound, particularly those incorporating heterocyclic rings like thiazole (B1198619), have been evaluated for their effects on various metabolic enzymes in vitro. These studies provide insight into how structural modifications influence inhibitory activity against key enzymes involved in physiological and pathological processes.

One area of investigation has been the inhibition of digestive enzymes. Synthetic amino acid derivatives have been assessed for their potential to modulate the activity of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose metabolism. nih.gov While direct studies on this compound are limited, research on related amino acid derivatives shows that they can act as competitive or mixed inhibitors of these enzymes, suggesting a potential role in influencing carbohydrate metabolism. nih.gov

More specific inhibitory activities have been documented for thiazole derivatives bearing a chlorophenyl group, which can be considered structural analogues. For instance, 2-amino-4-(4-chlorophenyl)thiazole has demonstrated potent inhibition against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes, including pH regulation and CO2 transport. The in vitro inhibition data for this analogue is presented below.

Another study focused on the inhibition of lactoperoxidase (LPO), a key enzyme in the innate immune system. A 2-Amino-4-(4-chlorophenyl)thiazole derivative was identified as a competitive inhibitor of bovine LPO, showcasing a significant inhibitory effect. cumhuriyet.edu.trresearchgate.net

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound

Analogue/DerivativeEnzyme TargetInhibition Constant (Ki)Type of Inhibition
2-amino-4-(4-chlorophenyl)thiazoleHuman Carbonic Anhydrase I (hCA I)0.008 ± 0.001 µMNot specified
2-amino-4-(4-bromophenyl)thiazoleHuman Carbonic Anhydrase II (hCA II)0.124 ± 0.017 µMNot specified
2-Amino-4-(4-chlorophenyl)thiazoleLactoperoxidase (LPO)250 ± 100 nMCompetitive

Analysis of Interactions with Neurotransmitter Pathways in Biochemical Models

The structural similarity of this compound to the neurotransmitter glycine (B1666218) suggests potential interactions with neurotransmitter pathways. Research has explored this through the in vitro evaluation of its analogues against enzymes that are critical in neurotransmission.

Specifically, derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key mechanism for modulating cholinergic neurotransmission. A study on 2-amino thiazole derivatives found that compounds with a substituted phenyl ring, such as a bromophenyl group, exhibited notable inhibition of both AChE and BChE. nih.gov This indicates that analogues of this compound can interact with key enzymatic components of the cholinergic system.

Table 2: Inhibition of Cholinesterases by a Structural Analogue

Analogue/DerivativeEnzyme TargetInhibition Constant (Ki)
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)0.129 ± 0.030 µM
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)0.083 ± 0.041 µM

Utilization in Biochemical Research for Studying Amino Acid Analogues

As a derivative of the fundamental amino acid glycine, this compound serves as a valuable research tool. abmole.com Its structure as a non-proteinogenic amino acid analogue allows its use in various biochemical studies. It can be employed as a building block in the synthesis of more complex molecules, including peptides and pharmaceutical intermediates. The presence of the chloro-substituted phenyl ring provides specific steric and electronic properties that differ from natural amino acids, enabling researchers to probe the structural and functional requirements of biological systems, such as enzyme active sites or receptor binding pockets. Its utilization in synthetic chemistry helps in creating novel chemical entities with potential biological activities.

Computational and Experimental Assessment of Molecular Interaction and Binding Affinity

To complement in vitro studies, computational methods are employed to predict and analyze the molecular interactions and binding affinities of derivatives of this compound with biological targets. Molecular docking is a primary tool used for this purpose, providing insights into the binding modes and energies of these compounds within the active sites of proteins.

Several studies have utilized molecular docking to investigate derivatives that incorporate the chlorophenyl moiety. For example, quinazolinone derivatives featuring a 2-(4-chlorophenyl) group were docked into the active sites of target proteins to predict their binding interactions. nih.govresearchgate.net These computational analyses demonstrated that such compounds could fit within the binding pocket and form interactions with key amino acid residues, with good docking scores suggesting favorable binding. nih.govresearchgate.net

Similarly, molecular docking studies have been performed on 2-amino thiazole derivatives. These simulations have helped to elucidate the binding modes of these compounds with enzymes like carbonic anhydrases and cholinesterases, correlating the computational binding energies with the experimentally observed inhibitory activities. nih.gov For instance, a molecular docking analysis of a 2-amino-thiazole derivative showed estimated binding energies of -7.61 kcal/mol for hCA II and -7.86 kcal/mol for AChE, indicating strong theoretical binding affinity. nih.gov

Another computational study on 2-(4-Cyanophenylamino) acetic acid, a related analogue, used Density Functional Theory (DFT) and molecular docking to investigate its electronic properties and interactions with target enzymes. nih.gov Such studies calculate properties like HOMO-LUMO energy gaps to understand charge transfer within the molecule and use docking to predict hydrogen bond interactions and minimum binding energies. nih.gov These computational assessments are crucial in the rational design of new derivatives and for prioritizing compounds for further experimental evaluation.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of "2-(4-Amino-2-chlorophenyl)acetic acid" and for its quantification in complex mixtures. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of polar aromatic compounds such as this.

While specific HPLC methods for the direct analysis of "this compound" are not extensively detailed in publicly available literature, methods for structurally related compounds provide a strong basis for method development. For instance, the analysis of related aromatic amines and acids, such as 2-amino-4-chlorophenol, a degradation product of Chlorzoxazone, has been successfully achieved using RP-HPLC. utu.ac.inresearchgate.net A typical method would involve a C18 column, which provides a non-polar stationary phase suitable for retaining the analyte. utu.ac.inresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A mixture of an aqueous buffer and an organic modifier is standard. For example, a mobile phase consisting of water, acetonitrile, and an acid like acetic acid is often used. utu.ac.inresearchgate.net The acetic acid serves to control the pH of the mobile phase, which is crucial for achieving good peak shape and retention for ionizable compounds like amino acids. UV detection is a common and sensitive method for chromophoric compounds like "this compound," with detection wavelengths typically set around the absorbance maximum of the analyte, for instance, at 280 nm. utu.ac.inresearchgate.net

The performance of the HPLC method is validated through several parameters to ensure its reliability.

Table 1: Typical HPLC Parameters for the Analysis of Related Amino-chloro Aromatic Compounds

Parameter Typical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) utu.ac.inresearchgate.net
Mobile Phase Isocratic or gradient mixture of Water:Acetonitrile:Acetic Acid utu.ac.inresearchgate.net
Flow Rate 1.0 - 1.5 mL/min utu.ac.inresearchgate.net
Detection UV at a specific wavelength (e.g., 200 nm or 280 nm) utu.ac.inresearchgate.netsielc.com
Injection Volume 1 - 10 µL researchgate.netsielc.com

| Column Temperature | Ambient or controlled |

This table presents typical parameters based on methods for structurally similar compounds and may require optimization for "this compound".

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of "this compound". Each technique provides unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of "this compound". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be expected in the downfield region (δ 170-180 ppm). The aromatic carbons would generate signals in the δ 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methine carbon would appear further upfield. The use of deuterated solvents like DMSO-d₆ or D₂O is standard for NMR analysis. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHs 7.0 - 7.5 115 - 135
C-Cl - 130 - 140
C-NH₂ - 140 - 150
CH(NH₂)COOH 4.0 - 4.5 55 - 65
COOH 10 - 13 (broad) 170 - 180

This table represents predicted values based on general principles and data for analogous compounds and should be confirmed with experimental data.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight and to obtain structural information through fragmentation analysis of "this compound". The nominal molecular weight of this compound is 185.61 g/mol . medchemexpress.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 185 and 187 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition.

Fragmentation patterns provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenyl ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Interpretation
[M]⁺ 185/187 Molecular ion
[M-COOH]⁺ 140/142 Loss of the carboxylic acid group

This table presents predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization technique and conditions used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound".

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic ring vibrations. The analysis of vibrational spectra can be supported by computational methods, such as Density Functional Theory (DFT), to assign the observed bands to specific vibrational modes. nih.gov

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3300 - 3500
Carboxylic Acid (O-H) Stretching 2500 - 3300 (broad)
Carboxylic Acid (C=O) Stretching 1700 - 1725
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1250 - 1350

This table provides expected ranges for IR absorption bands. The exact positions can be influenced by the molecular environment and physical state.

X-ray Crystallography for Solid-State Structural Determination of Analogues and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While a crystal structure for "this compound" itself is not reported in the searched literature, the study of its analogues and co-crystals provides significant insight into its potential solid-state conformation, intermolecular interactions, and packing arrangements.

For instance, the crystallographic analysis of salts of 3-chloro-4-hydroxyphenylacetic acid with various amines reveals common hydrogen bonding motifs, such as N-H···O and O-H···O interactions, which are highly likely to be present in the crystal structure of "this compound" as well. nih.gov The study of such analogues demonstrates how the interplay of the carboxylic acid, amino, and chloro substituents can direct the formation of specific supramolecular architectures. nih.gov The formation of co-crystals, for example with other pharmaceutically active ingredients or excipients, can be investigated to modify the physicochemical properties of the parent compound, and X-ray crystallography is essential for characterizing these new solid forms. researchgate.net

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are invaluable for understanding the molecule's conformation and for computational modeling studies.

Table 5: List of Compound Names

Compound Name
This compound
2-amino-4-chlorophenol
Chlorzoxazone
3-Chloro-4-hydroxyphenylacetic acid
4-Amino-2-chloropyridine
2-aminothiazole

Theoretical and Computational Studies of 2 4 Amino 2 Chlorophenyl Acetic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, enabling the investigation of molecular structures and properties at the atomic level. For complex organic molecules like 2-(4-Amino-2-chlorophenyl)acetic acid and its analogues, these methods provide a deeper understanding of their intrinsic electronic features and potential chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that has gained widespread use for its accuracy in predicting the electronic structure and geometry of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach has been successfully applied to various analogues of this compound to determine their optimized geometries, including bond lengths, bond angles, and dihedral angles.

Similarly, extensive quantum chemical calculations, including DFT, have been performed on 2-(4-Cyanophenylamino)acetic acid. nih.gov These calculations provide detailed insights into the molecule's structural parameters and electronic properties, which are fundamental to understanding its reactivity and interactions. nih.gov

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as the Hartree-Fock (HF) method, are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without the use of empirical parameters. While computationally more demanding than DFT, HF methods provide a fundamental baseline for electronic structure calculations and are often used for comparative purposes.

In a study of 2-(4-Cyanophenylamino)acetic acid, both DFT and ab initio HF methods with a 6–311++G(d,p) basis set were employed to interpret the molecular structure and vibrational frequencies. nih.gov Comparing the results from both methods allows for a more robust validation of the computational findings.

Furthermore, ab initio methods have been applied to study aminobenzoic acid isomers. oulu.fi These calculations provide total and orbital energies, which are used to optimize the molecular geometry and approximate binding energies through Koopmans' theorem. oulu.fi This type of comparative analysis helps in understanding the energetic differences and stability of various isomers. The photophysical behavior of 3-aminobenzoic acid has also been investigated using both Hartree-Fock and DFT methods, with the theoretical results showing good correlation with experimental data.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to its chemical reactivity. Computational methods provide several descriptors that help in predicting how and where a molecule will react.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For 2-(4-Cyanophenylamino)acetic acid, the calculated HOMO and LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively. nih.gov This significant energy gap suggests a degree of kinetic stability, while also indicating the potential for charge transfer within the molecule. nih.gov In a study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, another related structure, the HOMO was localized on the 2-amino-1,3,4-thiadiazole (B1665364) ring, while the LUMO was on the 4-chlorophenyl ring, indicating the likely sites for electron donation and acceptance. researchgate.net

Compound AnalogueE_HOMO (eV)E_LUMO (eV)E_gap (eV)Source
2-(4-Cyanophenylamino)acetic acid-6.2056-1.29014.9155 nih.gov
4-Amino-2-chlorobenzoic acid--- researchgate.net
2-Amino-4-chlorobenzoic acid--- researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms.

In the investigation of 2-(4-Cyanophenylamino)acetic acid, NBO analysis was performed to explain the charge transfer and delocalization of charge resulting from intramolecular interactions. nih.gov This analysis can reveal the stability of the molecule arising from these electronic effects. Similarly, NBO analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole suggested strong conjugative interactions and polarization within the molecule due to the movement of the π-electron cloud from donor to acceptor moieties. researchgate.net

Electrostatic Potential (MEP) Surfaces for Molecular Recognition and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis has been conducted for analogues such as 2-(4-Cyanophenylamino)acetic acid and 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. nih.govresearchgate.net For the latter, the MEP map helped to identify the probable sites for nucleophilic attack on the nitrogen and sulfur atoms. researchgate.net These surfaces are invaluable for understanding how a molecule will interact with other molecules, including biological targets, and for predicting the non-covalent interactions that govern molecular recognition.

Spectroscopic Property Simulations

Computational methods are extensively used to simulate various spectroscopic properties of molecules, providing valuable data for structural elucidation and comparison with experimental results.

Vibrational Frequencies: Theoretical calculations, typically using DFT methods with basis sets like 6-311++G(d,p), can predict the vibrational frequencies of a molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C=O stretching of the carboxylic acid, and various C-H and C-C stretching and bending modes of the phenyl ring. The presence of the chlorine atom would also give rise to a characteristic C-Cl stretching vibration. Comparing the calculated vibrational spectrum with experimental FT-IR and Raman spectra can confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations would provide theoretical ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in this compound. These predicted shifts are instrumental in assigning the signals in experimentally obtained NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra (UV-Vis) of a molecule. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data for this compound based on Computational Simulations of Analogous Compounds

Spectroscopic TechniquePredicted Key Features
Vibrational Spectroscopy (FT-IR/Raman) N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-Cl stretching, Aromatic C-H and C=C stretching and bending modes.
¹H NMR Spectroscopy Distinct signals for aromatic protons, the methylene (B1212753) (-CH₂) protons, the amino (-NH₂) protons, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic effects of the chloro and amino substituents.
¹³C NMR Spectroscopy Separate signals for the carbonyl carbon, the methylene carbon, and each of the six carbons in the phenyl ring, with their chemical shifts reflecting the local electronic environment.
UV-Vis Spectroscopy Absorption bands in the UV region corresponding to π→π* transitions of the aromatic system.

Note: The data in this table is predictive and based on the expected spectroscopic behavior of the functional groups present in the molecule and data from similar compounds.

Molecular Docking and Dynamics Simulations for Prediction of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity. Studies on derivatives of 2,4-dichlorophenoxyacetic acid have utilized molecular docking to investigate their interactions with enzymes like COX-2. For this compound, docking studies could be employed to predict its binding mode to potential protein targets, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the energetic contributions of various interactions. Ab-initio MD simulations have been used to study the reactivity of amino acids in the condensed phase.

Table 3: Application of Molecular Docking and Dynamics to this compound

Computational TechniquePurposePredicted Outcomes
Molecular Docking Predict the binding pose and affinity of the compound to a specific protein target.Identification of the most stable binding conformation, key interacting amino acid residues, and an estimated binding energy.
Molecular Dynamics (MD) Simulations Analyze the stability and dynamics of the ligand-protein complex over time.Assessment of the stability of the predicted binding mode, characterization of the flexibility of the active site, and calculation of binding free energies.

Note: While specific docking and MD simulation studies on this compound are not prominent in the literature, the methodologies described are standard computational approaches for evaluating the potential biological activity of small molecules.

Future Research Directions and Unexplored Avenues for 2 4 Amino 2 Chlorophenyl Acetic Acid

Development of Sustainable and Green Synthetic Routes

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact. Future research on 2-(4-Amino-2-chlorophenyl)acetic acid should prioritize the development of more sustainable and efficient synthetic methods.

Current synthesis methods for phenylacetic acid derivatives often involve multi-step processes that may use hazardous reagents or require harsh reaction conditions. sciencemadness.org For instance, the Willgerodt-Kindler reaction, a known method for producing phenylacetic acids, can be improved by using phase transfer catalysts (PTC) to achieve milder conditions and better yields. sciencemadness.org Another approach involves the carbonylation of benzyl (B1604629) chlorides, which can be optimized using palladium catalysts and phase-transfer catalysis to provide high yields under relatively mild conditions. researchgate.net

Future investigations could explore the following green chemistry approaches:

Biocatalysis: Employing enzymatic cascades could offer a highly selective and environmentally benign route. For example, engineered E. coli could be used for the one-pot biotransformation of precursors like L-phenylalanine into phenylacetic acid derivatives. researchgate.net

Greener Solvents and Catalysts: Research into using water, ethanol (B145695), or deep eutectic solvents (DESs) as reaction media could significantly reduce the reliance on volatile organic compounds (VOCs). beilstein-journals.org The use of inexpensive and non-toxic catalysts, such as ammonium (B1175870) chloride, has shown promise in related syntheses.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.

Green Synthesis StrategyPotential Application to this compoundAnticipated Advantages
Enzymatic Cascades Use of engineered microorganisms or isolated enzymes for synthesis. researchgate.netHigh selectivity, mild reaction conditions, reduced waste.
Phase Transfer Catalysis (PTC) Application of PTC in reactions like the Willgerodt-Kindler reaction. sciencemadness.orgMilder conditions, increased reaction rates, improved yields.
Palladium-Catalyzed Carbonylation Optimized carbonylation of the corresponding benzyl chloride derivative. researchgate.netHigh efficiency, applicability to various derivatives.
Use of Green Solvents Replacing traditional organic solvents with water, ethanol, or Deep Eutectic Solvents (DESs). beilstein-journals.orgReduced environmental impact, improved safety.

Comprehensive Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing molecules with improved potency and selectivity. For this compound, which serves as a scaffold, systematic SAR studies are a crucial future direction. The goal is to understand how specific structural modifications influence its biological activity.

Future SAR studies could focus on:

Modification of the Phenyl Ring: Introducing or altering substituents on the aromatic ring can impact the molecule's electronic properties, hydrophobicity, and steric profile. This can drastically affect how the molecule binds to a biological target. A data-driven approach can be used to compare different bioisosteric replacements for the phenyl ring to improve properties like solubility or metabolic stability while maintaining bioactivity. acs.org

Derivatization of Functional Groups: The amino and carboxylic acid groups are prime targets for modification. Converting the carboxylic acid to esters or amides, or acylating the amino group, can change the molecule's charge, polarity, and hydrogen bonding capacity. For example, in the development of GABA-A receptor modulators, the scaffold of a related compound, 2-(2,4-dichlorophenyl)acetic acid, was key to its activity. acs.org

Stereochemistry: If the alpha-carbon is a chiral center, the synthesis and biological evaluation of individual enantiomers are essential, as different stereoisomers often exhibit distinct pharmacological activities.

A systematic SAR exploration would provide a detailed map of the chemical space around the this compound core, guiding the design of new derivatives with tailored biological functions.

Structural Modification AreaExamples of Possible ChangesPotential Impact on Biological Activity
Phenyl Ring Substituents Varying position and nature of the chloro and amino groups; adding other groups (e.g., fluorine, methyl). acs.orgAlters electronic distribution, steric hindrance, and binding affinity to target proteins.
Carboxylic Acid Group Conversion to esters, amides, or bioisosteres.Modifies solubility, cell permeability, and prodrug potential.
Amino Group Acylation, alkylation, or incorporation into heterocyclic systems.Changes hydrogen bonding capabilities and overall molecular shape.
Alpha-Carbon Introduction of alkyl chains or other functional groups.Influences steric interactions within a receptor's binding pocket.

Integration into Complex Synthetic Schemes for Novel Molecule Discovery

The structure of this compound makes it an ideal starting material or intermediate for the synthesis of more complex molecules. Its bifunctional nature allows it to be readily incorporated into larger scaffolds, leading to the discovery of novel compounds with potential therapeutic applications.

Future research should explore its use as a building block in:

Medicinal Chemistry: Phenylacetic acid derivatives are core components of many pharmaceuticals, including anti-inflammatory drugs and antibiotics. mdpi.comyoutube.comwikipedia.org For example, a related compound, 2-(2-chlorophenyl)acetic acid, is an intermediate in the synthesis of drugs like diclofenac. innospk.com The title compound could be used to generate libraries of new chemical entities for screening against various diseases. Research has shown that isoindolin-1-one (B1195906) derivatives synthesized from 2-(2,4-dichlorophenyl)acetic acid exhibit potent antiepileptic efficacy. acs.org

Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities. medchemexpress.com

Heterocyclic Chemistry: The amino and carboxylic acid groups can be used to construct a wide variety of heterocyclic ring systems, which are prevalent in many biologically active compounds. For instance, phenylacetic acid derivatives can be starting materials for synthesizing various functionalized heterocycles. mdpi.cominventivapharma.com

The strategic use of this compound as a scaffold can accelerate the discovery of new lead compounds in drug development programs. nih.gov

Exploration of its Role in Material Science or Polymer Chemistry

The application of aromatic amino acids in material science and polymer chemistry is a growing field of research. The unique structure of this compound suggests it could be a valuable monomer or functionalizing agent for creating new materials with tailored properties.

Unexplored avenues in this area include:

Polymer Synthesis: As a bifunctional monomer (containing both an amino and a carboxylic acid group), it could be used in polycondensation reactions to create novel polyamides or poly(ester-urethane)s. researchgate.netnih.gov The presence of the chlorophenyl group would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or altered optical properties.

Surface Functionalization: The molecule could be grafted onto the surface of materials to modify their properties. For example, attaching it to a polymer backbone could enhance biocompatibility or provide sites for further chemical modification. rsc.org

Development of Functional Materials: Aromatic amino acids are known to self-assemble into ordered structures. nih.gov Research could investigate the self-assembly properties of this compound and its derivatives to create new nanomaterials, gels, or liquid crystals.

Potential ApplicationDescriptionExpected Properties of Resulting Material
Monomer for Polyamides Polymerization via condensation of the amino and carboxylic acid groups. researchgate.netEnhanced thermal stability, specific solubility characteristics, potential for further functionalization.
Functional Additive Blending with existing polymers to modify bulk properties.Improved flame retardancy (due to chlorine), altered refractive index.
Surface Modification Agent Covalent attachment to material surfaces. rsc.orgModified surface energy, biocompatibility, and sites for bioconjugation.

Advanced Computational Modeling for Predictive Design and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to accelerate research and reduce the experimental workload. Applying these methods to this compound can provide valuable insights and guide future experimental work.

Key areas for computational investigation include:

Predictive Design of Bioactive Molecules:

Molecular Docking: This technique can predict how the compound and its derivatives bind to the active sites of specific biological targets, such as enzymes or receptors. mdpi.com This helps in prioritizing which derivatives to synthesize for biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of derivatives with their observed biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and energy profiles of potential synthetic routes. This can help in optimizing reaction conditions to improve yields and reduce byproducts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule interacts with its biological target or how it behaves in different solvent environments, offering deeper insights into its mechanism of action or physical properties. nih.gov

These in silico methods can significantly rationalize the research process, allowing for a more targeted and efficient exploration of the chemical and biological potential of this compound and its derivatives. nih.govmdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-Amino-2-chlorophenyl)acetic acid, and what reaction conditions are critical for optimizing yield?

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (N₂/Ar) for long-term storage. Handle with nitrile gloves and safety goggles to avoid skin/eye contact. Stability tests via accelerated aging (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from structural analogs with varying substituents. Use comparative structure-activity relationship (SAR) studies:
  • Structural Modifications : Compare activities of derivatives with substitutions at the amino, chloro, or acetic acid groups .
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) across labs. Cross-validate using orthogonal techniques like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

Q. What crystallographic strategies are effective in determining the solid-state structure of this compound, particularly for zwitterionic forms?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation. Optimize θmax (e.g., 28.4°) for 99% completeness .
  • Refinement : Employ SHELXL for anisotropic displacement parameters. For zwitterionic tautomers, refine hydrogen positions freely and validate via Hirshfeld surface analysis .
  • Validation : Cross-check against Cambridge Structural Database (CSD) entries for bond-length deviations (e.g., C–S bonds: 1.75–1.80 Å) .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloro substituent may activate the phenyl ring for SNAr (nucleophilic aromatic substitution) .
  • Retrosynthesis AI : Platforms like Synthia or Pistachio suggest feasible routes using reaction databases (e.g., Reaxys) .

Q. What design considerations are critical when using this compound as a ligand in coordination polymers?

  • Methodological Answer :
  • Denticity : The amino and carboxyl groups enable bidentate binding to metals (e.g., Cu²⁺, Zn²⁺). Adjust pH to deprotonate the carboxyl group (pKa ~2.5) .
  • Framework Stability : Use solvothermal synthesis (DMF/water, 120°C) to enhance crystallinity. Monitor porosity via BET surface area analysis .

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2-(4-Amino-2-chlorophenyl)acetic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.